molecular formula C14H11NO3S B5852110 3-(2-METHYLPHENOXY)-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-(2-METHYLPHENOXY)-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B5852110
M. Wt: 273.31 g/mol
InChI Key: IQJZWXPNHQFPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 2-methylphenol with 2-aminobenzenethiol in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium tert-butoxide . The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-METHYLPHENOXY)-1,2-BENZOTHIAZOLE-1,1-DIONE stands out due to its unique benzothiazole ring structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2-methylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-6-2-4-8-12(10)18-14-11-7-3-5-9-13(11)19(16,17)15-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJZWXPNHQFPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.